molecular formula C10H9F3O B8592161 1-(Prop-2-en-1-yloxy)-4-(trifluoromethyl)benzene

1-(Prop-2-en-1-yloxy)-4-(trifluoromethyl)benzene

Cat. No.: B8592161
M. Wt: 202.17 g/mol
InChI Key: NQSIWQNSQJGVAR-UHFFFAOYSA-N
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Description

1-(Prop-2-en-1-yloxy)-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C10H9F3O and its molecular weight is 202.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

1-prop-2-enoxy-4-(trifluoromethyl)benzene

InChI

InChI=1S/C10H9F3O/c1-2-7-14-9-5-3-8(4-6-9)10(11,12)13/h2-6H,1,7H2

InChI Key

NQSIWQNSQJGVAR-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(Trifluoromethyl)phenol (1.50 g, 9.25 mmol), allyl bromide (14.55 g, 12.03 mmol), Cs2CO3 (3.62 g, 11.10 mmol), and water (15 drops) were combined in DMF (40 mL) and the mixture stirred for 12 h. The reaction mixture was then concentrated under reduced pressure, diluted with water, and extracted with EtOAc (2×). The combined organic phases were dried over Na2SO4, filtered, and concentrated under reduced pressure to give 0.96 g (51%) of the title compound as a light-yellow oil. 1H NMR (400 MHz, CDCl3): δ 4.59 (d, 2H), 5.32 (d, 1H), 5.43 (d, 1H), 6.05 (m, 1H), 6.97 (d, 2H), 7.53 (d, 2H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
14.55 g
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
3.62 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
51%

Synthesis routes and methods II

Procedure details

To a solution of 4-(trifluoromethyl)phenol (50 g, 308 mmol) in CH3CN (600 ml) was added potassium carbonate (64 g, 463 mmol, 1.5 eq) and allyl bromide (48 g, 397 mmol, 1.3 eq) with stirring for overnight at 50° C. in an oil bath. The solids were filtered off and the filtrate was concentrated to a minimum volume, which was diluted by water (200 ml) and extracted with ethyl acetate (3×100 ml). The combined organic layers were washed with brine (2×200 ml), dried over anhydrous magnesium sulfate, filtered, and then concentrated under vacuum to afford 1-(prop-2-en-1-yloxy)-4-(trifluoromethyl)benzene as yellow oil (35 g, 56%); 1H NMR (300 MHz, CDCl3): δ 7.52 (d, J=8.7 Hz, 2H), 6.96 (d, J=8.7 Hz, 2H), 5.98-6.11 (m, 1H), 5.30-5.46 (m, 2H), 4.57-4.58 (m, 2H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

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